molecular formula C18H13N3O5S B2385150 Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1251624-39-1

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2385150
CAS RN: 1251624-39-1
M. Wt: 383.38
InChI Key: NQAVNUCLYACROL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research and industry. It is often used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is 383.38. The InChI code for a similar compound, Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, is 1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 .

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation

The research on related thiazole and furan derivatives, including the study of photochemical reactions and photophysical properties, highlights the potential of these compounds in the field of photochemistry. For instance, studies have demonstrated the synthesis of ethyl 2-arylthiazole-5-carboxylates through photochemical reactions, revealing significant photophysical properties and singlet oxygen activation capabilities. These findings suggest applications in materials science and as potential sensitizers in photodynamic therapy (Amati et al., 2010).

Synthetic Methodologies

Efficient synthetic strategies have been developed for compounds with structural similarities, emphasizing the creation of multifunctionalized derivatives. For example, domino strategies under microwave irradiation have been employed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, leading to applications in drug discovery and organic synthesis (Guan‐Hua Ma et al., 2014).

Biological Activities

Investigations into the reactivity and subsequent biological activities of furan and thiazole derivatives uncover their antimicrobial and anticancer potentials. For example, studies on the synthesis and reactivity of furan-2-ylbenzo[1,2-d:4,3-d′]bis[1,3]thiazole and related compounds have paved the way for the development of novel antimicrobial and anticancer agents (Aleksandrov et al., 2021). Furthermore, the exploration of piperidine substituted benzothiazole derivatives has indicated promising biological activities, which could lead to the development of new therapeutic agents (Shafi et al., 2021).

Safety and Hazards

For a similar compound, Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, the safety information includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAVNUCLYACROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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